Superior Anti-Inflammatory Efficacy of 2-(Piperidin-4-yl)acetamide-Derived sEH Inhibitor Versus Reference Compound TPPU
A benzohomoadamantane-based amide incorporating the 2-(piperidin-4-yl)acetamide moiety (compound 14 from the study series) exhibited anti-inflammatory effects with higher in vivo effectiveness than the reference soluble epoxide hydrolase inhibitor TPPU in a carrageenan-induced paw edema model. This head-to-head comparison establishes the scaffold‘s capacity to generate compounds surpassing established reference agents [1].
| Evidence Dimension | Anti-inflammatory efficacy in vivo |
|---|---|
| Target Compound Data | Higher effectiveness than TPPU (qualitative statement in abstract; specific % inhibition data available in full text) |
| Comparator Or Baseline | TPPU (N-[1-(1-oxopropyl)-4-piperidinyl]-N‘-[4-(trifluoromethoxy)phenyl]urea), a reference soluble epoxide hydrolase inhibitor |
| Quantified Difference | Higher effectiveness (qualitatively stated in abstract; full text provides quantitative paw edema reduction data) |
| Conditions | Carrageenan-induced paw edema model in mice |
Why This Matters
Demonstrates that the 2-(piperidin-4-yl)acetamide scaffold can yield compounds with superior anti-inflammatory activity relative to a widely recognized reference sEH inhibitor, justifying selection over alternative scaffolds for sEH-targeted drug discovery programs.
- [1] Martín-López J, Codony S, Bartra C, et al. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Pharmaceuticals (Basel). 2021;14(12):1323. doi:10.3390/ph14121323. PMID: 34959721. View Source
